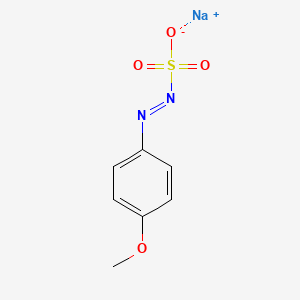

Sodium 4-methoxyphenyldiazosulfonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

5354-81-4 |

|---|---|

Molecular Formula |

C7H7N2NaO4S |

Molecular Weight |

238.20 g/mol |

IUPAC Name |

sodium;N-(4-methoxyphenyl)iminosulfamate |

InChI |

InChI=1S/C7H8N2O4S.Na/c1-13-7-4-2-6(3-5-7)8-9-14(10,11)12;/h2-5H,1H3,(H,10,11,12);/q;+1/p-1 |

InChI Key |

KGVCKOLMXFFRDV-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC=C(C=C1)N=NS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Strategies and Mechanistic Insights for Sodium 4 Methoxyphenyldiazosulfonate

Retrosynthetic Analysis and Precursor Development for Sodium 4-methoxyphenyldiazosulfonate

A retrosynthetic analysis of this compound, a sodium salt of an aryldiazosulfonate, suggests a straightforward synthetic route. The target molecule can be disconnected at the nitrogen-sulfur bond, leading to two key precursors: a 4-methoxyphenyldiazonium ion and a sulfite (B76179) source, such as sodium sulfite.

The 4-methoxyphenyldiazonium ion is a common intermediate in organic synthesis and is typically generated from a primary aromatic amine. organic-chemistry.org Therefore, the logical precursor for this diazonium ion is 4-methoxyaniline (also known as p-anisidine). This primary aromatic amine can be converted to the corresponding diazonium salt through a diazotization reaction. lumenlearning.com

Target Molecule: this compound

Disconnect: Nitrogen-Sulfur bond

Precursors: 4-methoxyphenyldiazonium salt and Sodium sulfite

Disconnect: Carbon-Nitrogen bond of the diazonium salt

Starting Material: 4-methoxyaniline

Thus, the primary precursors for the synthesis of this compound are 4-methoxyaniline, a source of nitrous acid (typically sodium nitrite (B80452) and a mineral acid), and a sulfite salt (such as sodium sulfite or sodium bisulfite). researchgate.net

Optimized Reaction Conditions and Process Parameters in this compound Synthesis

The synthesis of this compound is a two-step process: the diazotization of 4-methoxyaniline followed by the reaction of the resulting diazonium salt with a sulfite solution. The optimization of reaction conditions is critical for maximizing yield and purity.

Step 1: Diazotization of 4-methoxyaniline

This reaction involves treating 4-methoxyaniline with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid. organic-chemistry.org Key parameters to control include:

Temperature: Diazotization reactions are exothermic and the resulting diazonium salts are often unstable at higher temperatures. Therefore, the reaction is typically carried out at low temperatures, generally between 0 and 5 °C, to prevent decomposition of the diazonium salt. mdpi.com

Acid Concentration: A sufficient amount of strong acid is required to protonate sodium nitrite to form nitrous acid and to maintain an acidic environment to stabilize the diazonium salt. libretexts.org

Stoichiometry: The molar ratio of the reactants (4-methoxyaniline, sodium nitrite, and acid) needs to be carefully controlled to ensure complete conversion and minimize side reactions.

Step 2: Formation of the Diazosulfonate

The cold aqueous solution of the 4-methoxyphenyldiazonium salt is then added to a solution of a sulfite, such as sodium sulfite or sodium bisulfite. researchgate.net Important parameters for this step include:

pH: The reaction is advantageously carried out in a pH range of 7 to 13, with a preferred range of 8 to 10. researchgate.net This can be achieved by adding a base, such as sodium carbonate or sodium hydroxide, to the sulfite solution. researchgate.net

Temperature: While the diazonium salt solution is kept cold, the coupling reaction with sulfite can be performed at temperatures ranging from 5 °C to 30 °C. researchgate.net

Addition Rate: The diazonium salt solution is typically added slowly to the sulfite solution with vigorous stirring to ensure proper mixing and to control the reaction temperature. researchgate.net

Table 1: Typical Reaction Parameters for the Synthesis of Aryldiazosulfonates

| Parameter | Diazotization Step | Sulfonation Step |

| Temperature | 0 - 5 °C | 5 - 30 °C |

| pH | Strongly Acidic | 7 - 13 (preferred 8-10) |

| Reagents | 4-methoxyaniline, Sodium nitrite, Hydrochloric acid | 4-methoxyphenyldiazonium chloride solution, Sodium sulfite, Sodium carbonate |

| Solvent | Water | Water |

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

Traditional diazotization reactions often involve the use of strong mineral acids and can generate significant waste. The application of green chemistry principles aims to develop more environmentally friendly and sustainable synthetic routes.

Several green approaches have been explored for diazotization reactions in general, which could be applied to the synthesis of this compound:

Use of Greener Acids: Replacing strong mineral acids like hydrochloric acid with biodegradable and less toxic alternatives such as alginic acid has been shown to be effective for diazotization. researchgate.net Solid acid catalysts, like nano BF₃·SiO₂, can also be used, offering advantages such as ease of separation and reusability. numberanalytics.com

Solvent-Free Conditions: Performing the reaction under solvent-free conditions, for example, by grinding the reactants together, can significantly reduce waste and energy consumption. lumenlearning.comnih.gov This approach has been successfully used for the synthesis of azo dyes, which involves a similar diazotization step. lumenlearning.comnih.gov

Continuous Flow Synthesis: Utilizing continuous flow reactors can enhance the safety of handling potentially unstable diazonium salts by minimizing the reaction volume at any given time. careers360.com Flow chemistry also allows for precise control over reaction parameters, leading to improved yields and purity. mdpi.com

Waste Stream Recycling: In industrial settings, nitrogen dioxide (NO₂) can be a byproduct of processes involving nitric acid. This NO₂ can be captured and utilized as a nitrosating agent for diazotization reactions, turning a waste product into a valuable reagent. researchgate.net

While specific studies on the green synthesis of this compound are not widely reported, these general principles offer a framework for developing more sustainable manufacturing processes for this compound.

Mechanistic Investigations of this compound Formation (e.g., reaction intermediates, transition states)

The formation of this compound proceeds through a well-established two-stage mechanism:

Stage 1: Formation of the 4-methoxyphenyldiazonium ion

Formation of the Nitrosating Agent: In the presence of a strong acid, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺). youtube.com

Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amino group of 4-methoxyaniline attacks the nitrosonium ion. youtube.com This forms an N-N bond and results in an N-nitrosaminium ion.

Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps occur, leading to the formation of a diazohydroxide intermediate.

Dehydration: The diazohydroxide is then protonated on the oxygen atom, forming a good leaving group (water). The subsequent loss of a water molecule results in the formation of the stable 4-methoxyphenyldiazonium ion. youtube.com The resonance stabilization of the diazonium group contributes to its relative stability at low temperatures. libretexts.org

Stage 2: Reaction with Sulfite

The second stage involves the nucleophilic attack of the sulfite ion on the terminal nitrogen atom of the 4-methoxyphenyldiazonium ion. The sulfite ion acts as a nucleophile, and the diazonium ion acts as an electrophile. This reaction forms the nitrogen-sulfur bond, leading to the final product, this compound. The reaction is a type of coupling reaction.

Stereochemical Control and Regioselectivity in this compound Synthesis

Stereochemical Control:

The concept of stereochemical control is not applicable to the synthesis of this compound. The starting material, 4-methoxyaniline, is an achiral molecule, and no new chiral centers are formed during the reaction sequence. The final product is also achiral. Therefore, there are no stereoisomers to control the formation of.

Regioselectivity:

Regioselectivity refers to the preference for bond formation at one position over another. In the synthesis of this compound, the key bond formations are the diazotization at the amino group and the subsequent sulfonation at the diazonium group.

Diazotization: The diazotization reaction occurs specifically at the primary amino group (-NH₂) of 4-methoxyaniline. This reaction is highly regioselective for this functional group.

Sulfonation of the Diazonium Salt: The reaction with the sulfite ion occurs at the terminal nitrogen atom of the diazonium group. The starting material, 4-methoxyaniline, has a methoxy (B1213986) group at the para position (position 4) relative to the amino group. This substitution pattern is retained throughout the synthesis. The sulfonation reaction does not involve substitution on the aromatic ring, but rather a coupling with the diazonium group. Therefore, the regiochemistry of the final product is directly determined by the structure of the starting aniline.

Reactivity and Reaction Dynamics of Sodium 4 Methoxyphenyldiazosulfonate

Electron Transfer Processes Involving Sodium 4-methoxyphenyldiazosulfonate

Electron transfer (ET) processes are fundamental to many chemical transformations. In the context of this compound, ET can either be an oxidative or reductive process, leading to the formation of reactive intermediates. The sodium cation (Na+) present in the compound can play a role in stabilizing electron-rich species formed during such reactions. Studies on similar systems, such as metal-organic frameworks, have highlighted the importance of sodium ions in mediating electron transfer and stabilizing reduced states. The transfer of an electron to the diazosulfonate moiety could initiate the cleavage of the N-S bond, a critical step in many of its potential reactions. The energetics of such electron-transfer reactions are influenced by the surrounding medium, with solvent dynamics having a significant impact on the activation barrier.

Nucleophilic and Electrophilic Pathways of this compound Reactions

The electron-withdrawing nature of the diazosulfonate group (-N=NSO3Na) deactivates the aromatic ring towards electrophilic attack, making electrophilic aromatic substitution reactions less favorable. Conversely, this deactivation renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the diazosulfonate group. For an SNAr reaction to proceed, a good leaving group and a strong nucleophile are typically required.

The diazo group itself can act as an electrophile, reacting with strong nucleophiles. The sulfonate group, being a good leaving group, can be displaced under certain conditions. The methoxy (B1213986) group (-OCH3) on the phenyl ring is an electron-donating group, which can influence the regioselectivity of these reactions by increasing the electron density at the ortho and para positions relative to the methoxy group.

Radical Reactions and Spin-Trapping Studies with this compound

The cleavage of the N-S bond in this compound can potentially generate radical species, such as a 4-methoxyphenyl (B3050149) radical and a sulfonate radical anion. The formation of these short-lived radicals can be investigated using techniques like electron paramagnetic resonance (EPR) spectroscopy in conjunction with spin trapping. Spin traps are molecules that react with transient radicals to form more stable radical adducts that can be detected by EPR.

Commonly used spin traps include 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and N-tert-butyl-α-phenylnitrone (PBN). In a hypothetical study, the thermal or photochemical decomposition of this compound in the presence of a spin trap could lead to the formation of a spin adduct, whose EPR spectrum would provide information about the structure of the trapped radical. For instance, trapping the 4-methoxyphenyl radical would result in a characteristic EPR signal.

Table 1: Hypothetical EPR Spin-Trap Adduct Parameters for Radicals Derived from this compound

| Radical Species | Spin Trap | Hyperfine Coupling Constants (Gauss) | g-factor |

| 4-methoxyphenyl radical | DMPO | aN ≈ 14, aH ≈ 22 | ~2.0058 |

| 4-methoxyphenyl radical | PBN | aN ≈ 14.5, aH ≈ 2.5 | ~2.0060 |

Note: The values presented in this table are hypothetical and based on typical values for similar aryl radical adducts. Actual experimental values may vary.

Catalytic Transformations Mediated or Initiated by this compound

While not a conventional catalyst, this compound could potentially initiate catalytic cycles through the generation of radicals upon decomposition. These radicals could then participate in polymerization reactions or other radical-mediated transformations. For example, the 4-methoxyphenyl radical could initiate the polymerization of vinyl monomers.

Furthermore, metal complexes can catalyze the decomposition of diazo compounds. In the presence of a suitable transition metal catalyst, this compound might undergo controlled decomposition to generate reactive species that can be harnessed for synthetic purposes.

Kinetic and Thermodynamic Aspects of this compound Reactivity

The kinetics of the decomposition of this compound would likely follow first-order kinetics, with the rate dependent on factors such as temperature, solvent, and the presence of catalysts or initiators. The activation energy for the decomposition could be determined by studying the reaction rate at different temperatures and applying the Arrhenius equation.

Photochemical and Thermal Decomposition Pathways of this compound

This compound is expected to be sensitive to both heat and light.

Thermal Decomposition: Upon heating, the compound is likely to undergo homolytic cleavage of the N=N or N-S bonds. A plausible pathway involves the loss of sodium sulfite (B76179) to generate a 4-methoxyphenyldiazonium species, which is highly unstable and would rapidly decompose to a 4-methoxyphenyl cation or radical and nitrogen gas. The thermal decomposition of various sodium salts, such as sodium bicarbonate and sodium aluminium sulphate, has been studied, and the mechanisms often involve multiple steps and the formation of intermediate species.

Photochemical Decomposition: Irradiation with ultraviolet (UV) light can also induce the decomposition of this compound. The energy from the photons can promote the molecule to an excited state, leading to bond cleavage. Photolysis is often a cleaner method for generating radicals compared to thermolysis and can sometimes lead to different reaction pathways and products.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for Sodium 4 Methoxyphenyldiazosulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Aryldiazosulfonates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds like Sodium 4-methoxyphenyldiazosulfonate. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H, ¹³C, and ²³Na NMR spectra, a comprehensive picture of the molecular architecture can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and methoxy (B1213986) protons. Due to the para-substitution on the benzene (B151609) ring, the aromatic protons would appear as a classic AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the electron-donating methoxy group are expected to be shielded and appear at a lower chemical shift (upfield) compared to the protons ortho to the electron-withdrawing diazosulfonate group. The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. caltech.edu The spectrum for this compound would show signals for the four distinct aromatic carbons and the methoxy carbon. The carbon atom attached to the oxygen of the methoxy group (C4) would be significantly deshielded, appearing at a high chemical shift. Conversely, the carbon atom bonded to the diazo group (C1) also experiences a unique electronic environment. caltech.edu The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the methoxy and diazosulfonate substituents.

²³Na NMR Spectroscopy: As a sodium salt, ²³Na NMR can be employed to study the ionic environment of the sodium cation. The chemical shift of the ²³Na nucleus is sensitive to the nature of the counter-ion and any ion-solvent or ion-ligand interactions. researchgate.netresearchgate.net For this compound in solution, a single resonance is expected, with its chemical shift providing insight into the degree of ion pairing and solvation. rsc.org

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| ¹H | Aromatic H (ortho to -OCH₃) | ~6.9-7.2 | Doublet |

| ¹H | Aromatic H (ortho to -N=NSO₃) | ~7.7-8.0 | Doublet |

| ¹H | Methoxy (-OCH₃) | ~3.8-4.0 | Singlet |

| ¹³C | C1 (Ar-N) | ~145-150 | Singlet |

| ¹³C | C2, C6 (Ar-H) | ~114-118 | Singlet |

| ¹³C | C3, C5 (Ar-H) | ~125-130 | Singlet |

| ¹³C | C4 (Ar-O) | ~160-165 | Singlet |

| ¹³C | Methoxy (-OCH₃) | ~55-60 | Singlet |

| ²³Na | Na⁺ | Dependent on solvent and concentration | Singlet |

Vibrational Spectroscopy (IR and Raman) in the Analysis of this compound Bond Character

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing detailed information about its functional groups and the nature of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorptions corresponding to the sulfonate group. The asymmetric and symmetric stretching vibrations of the S-O bonds in the SO₃⁻ group typically appear as very strong and distinct bands. The N=N stretching vibration of the diazo group can be observed, although its intensity can be variable. Other key bands include the C-O-C stretching of the methoxy group and various C-H and C=C stretching and bending modes of the aromatic ring.

Raman Spectroscopy: Raman spectroscopy serves as a complementary technique to IR. The N=N double bond, being a symmetric moiety, often gives a stronger signal in the Raman spectrum compared to the IR spectrum. researchgate.net This makes Raman particularly useful for characterizing the diazo linkage. The symmetric stretch of the sulfonate group also typically produces a strong Raman signal. researchgate.net Studying these vibrational modes helps in understanding the electronic distribution and bond order within the molecule. nih.gov

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Sulfonate (SO₃⁻) | Asymmetric Stretch (ν_as) | ~1200-1280 | Strong | Weak |

| Sulfonate (SO₃⁻) | Symmetric Stretch (ν_s) | ~1040-1080 | Strong | Strong |

| Diazo (N=N) | Stretch (ν) | ~1400-1450 | Medium-Weak | Strong |

| Ether (Ar-O-CH₃) | Asymmetric C-O-C Stretch | ~1240-1270 | Strong | Medium |

| Ether (Ar-O-CH₃) | Symmetric C-O-C Stretch | ~1020-1050 | Medium | Medium |

| Aromatic Ring | C=C Stretch | ~1580-1610, ~1480-1520 | Medium-Strong | Medium-Strong |

Mass Spectrometry Techniques for Identification and Fragmentation Analysis of this compound and its Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

For this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable. In negative ion mode ESI-MS, the most prominent ion would likely be the [M-Na]⁻ anion, C₇H₇N₂O₄S⁻, which would confirm the mass of the organic portion of the molecule.

Collision-Induced Dissociation (CID) of the parent ion would lead to a characteristic fragmentation pattern. A notable fragmentation pathway for related aromatic sulfonate compounds is the extrusion of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.gov Another expected fragmentation is the loss of dinitrogen (N₂), a neutral loss of 28 Da, which is characteristic of diazo compounds. researchgate.net The fragmentation of the methoxy group (loss of CH₃, 15 Da, or CH₂O, 30 Da) can also occur. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact elemental composition of the parent ion and its fragments, further confirming the identity of the compound. frontiersin.org

| Ion / Fragment | Formula | Proposed Fragmentation Pathway | Expected m/z (for [M-Na]⁻) |

| [M-Na]⁻ | C₇H₇N₂O₄S⁻ | Parent Anion | 229.01 |

| [M-Na-N₂]⁻ | C₇H₇O₄S⁻ | Loss of dinitrogen | 201.00 |

| [M-Na-SO₂]⁻ | C₇H₇N₂O₂⁻ | Loss of sulfur dioxide | 165.05 |

| [M-Na-SO₃]⁻ | C₇H₇N₂O⁻ | Loss of sulfur trioxide | 149.05 |

| [CH₃OC₆H₄]⁺ | C₇H₇O⁺ | Cleavage of C-N bond | 107.05 |

X-ray Diffraction Studies on Crystalline Forms of Related Diazosulfonate Compounds

Single-Crystal X-ray Diffraction (SCXRD) on a suitable crystal would yield precise data on bond lengths, bond angles, and torsion angles. This would allow for the exact geometry of the diazosulfonate group (-N=N-SO₃⁻) to be determined, including the planarity of the N=N bond and the tetrahedral arrangement around the sulfur atom. It would also reveal the conformation of the methoxy group relative to the aromatic ring. Furthermore, SCXRD elucidates the crystal packing, showing intermolecular interactions such as ion-ion interactions between the sodium cation and the sulfonate group, as well as potential π-π stacking of the aromatic rings. nih.gov

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples. nih.gov It is an essential tool for identifying different crystalline phases (polymorphs) of a compound. youtube.com Each polymorph has a unique crystal lattice and will produce a distinct diffraction pattern, acting as a fingerprint for that specific solid form. PXRD is also critical for assessing the purity of a crystalline sample and for studying phase transitions under different conditions. nih.gov

Electronic Spectroscopy (UV-Vis) in Probing Electronic Transitions of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from the conjugated π-system.

The molecule contains a chromophore consisting of the methoxy-substituted phenyl ring conjugated with the diazo group (-N=N-). This extended conjugation leads to intense π→π* transitions, which are typically observed in the UV region. The presence of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing diazosulfonate group can cause a bathochromic (red) shift of these bands compared to unsubstituted azobenzene.

Additionally, the diazo group possesses non-bonding electrons (n-electrons) on the nitrogen atoms. This allows for a lower energy n→π* transition. This transition is formally forbidden and thus appears as a weak absorption band, often at a longer wavelength (in the visible or near-UV region) than the π→π* transitions. The position and intensity of these absorption bands are sensitive to the solvent polarity.

| Transition Type | Orbital Change | Expected λ_max (nm) | Typical Molar Absorptivity (ε) |

| π→π | Bonding π to antibonding π | ~250-350 | High (>10,000 M⁻¹cm⁻¹) |

| n→π | Non-bonding n to antibonding π | ~380-450 | Low (<1,000 M⁻¹cm⁻¹) |

Computational and Theoretical Chemistry Studies of Sodium 4 Methoxyphenyldiazosulfonate

Quantum Chemical Calculations of Electronic Structure and Bonding in Sodium 4-methoxyphenyldiazosulfonate

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and nature of chemical bonding within this compound. By solving approximations of the Schrödinger equation, these methods can determine the molecule's geometry, electron distribution, and orbital energies.

Detailed analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. For aryldiazosulfonates, the HOMO is typically localized on the methoxyphenyl ring, while the LUMO may be centered around the diazosulfonate group, indicating the likely sites for electrophilic and nucleophilic attack.

Bonding characteristics are further explored through techniques such as Quantum Theory of Atoms in Molecules (QTAIM). This analysis examines the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at bond critical points (BCPs) to classify interactions as either covalent (shared-shell) or ionic/electrostatic (closed-shell). In this compound, this can reveal the nature of the N=N double bond, the N-S bond, and the ionic interaction between the sodium cation and the sulfonate group.

Table 1: Illustrative Electronic Properties of this compound Calculated via DFT

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 8.5 D | Measures molecular polarity |

| N=N Bond Length | 1.25 Å | Characterizes the azo linkage |

| N-S Bond Length | 1.70 Å | Characterizes the diazosulfonate linkage |

Prediction of Spectroscopic Parameters via Density Functional Theory (DFT) for Diazosulfonates

DFT calculations are a reliable method for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Time-dependent DFT (TD-DFT) is particularly useful for simulating electronic absorption spectra (UV-Vis). researchgate.net By calculating the energies of vertical electronic excitations, TD-DFT can predict the absorption maxima (λmax) corresponding to transitions such as π→π* and n→π* within the molecule's chromophore. For this compound, these calculations would focus on the electronic transitions within the substituted aromatic ring and the azo group.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations help in assigning specific vibrational modes to the observed experimental peaks, such as the characteristic stretching frequencies of the N=N, S=O, and C-O bonds.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Calculated chemical shifts are typically referenced against a standard compound (e.g., tetramethylsilane) and provide a direct comparison to experimental NMR spectra, aiding in the structural elucidation of diazosulfonate compounds and their isomers. mdpi.com

Table 2: Predicted vs. Experimental Spectroscopic Data for a Diazosulfonate Analogue

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| UV-Vis λmax | 355 nm | 350 nm |

| IR N=N Stretch | 1450 cm⁻¹ | 1445 cm⁻¹ |

| IR S=O Stretch | 1280 cm⁻¹ | 1275 cm⁻¹ |

| ¹H NMR (aromatic) | 7.0-7.8 ppm | 6.9-7.7 ppm |

| ¹³C NMR (C-S) | 142 ppm | 140 ppm |

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, providing insights into their dynamic properties and interactions with their environment. dntb.gov.ua For this compound, MD simulations can model its behavior in different solvents, such as water or organic liquids. nih.govnih.gov

These simulations can reveal the structure of the solvation shell around the molecule. By calculating radial distribution functions (RDFs), it is possible to determine the average distance and coordination number of solvent molecules around specific sites, such as the sodium ion, the polar sulfonate group, and the nonpolar methoxyphenyl group. mdpi.commdpi.com This is critical for understanding solubility and the influence of the solvent on the compound's conformation and stability. nih.gov

MD simulations can also be used to explore conformational changes in the molecule, such as the rotation around the C-N and N-S bonds. The flexibility of the molecule and the stability of different conformers can be assessed in various environments. Such studies are essential for understanding how the surrounding medium affects the compound's structure and potential reactivity. nih.govnih.gov

Table 3: Key Outputs from Molecular Dynamics Simulations of this compound in Aqueous Solution

| Simulation Parameter | Finding | Implication |

|---|---|---|

| Radial Distribution Function (g(r)) for Na⁺-Water | Peak at 2.4 Å | Defines the first solvation shell of the sodium ion |

| Radial Distribution Function (g(r)) for SO₃⁻-Water | Peak at 3.5 Å | Shows strong hydration of the sulfonate group via hydrogen bonding |

| Solvent Accessible Surface Area (SASA) | 150 Ų | Quantifies the exposure of the molecule to the solvent |

| Root Mean Square Fluctuation (RMSF) | High fluctuation in methoxy (B1213986) group | Indicates conformational flexibility of the methoxy tail |

Reaction Pathway Analysis and Transition State Modeling for this compound Transformations

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this includes studying its decomposition or participation in coupling reactions. masterorganicchemistry.com DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. mdpi.commdpi.com

The activation energy (energy barrier) for a given reaction pathway can be calculated from the energy difference between the reactants and the transition state. This allows for the prediction of reaction rates and the determination of the most favorable reaction mechanism. For instance, the thermal decomposition of diazosulfonates, which could proceed via homolytic or heterolytic cleavage of the N-S bond, can be modeled. synthesisspotlight.com Computational analysis can distinguish between these pathways by comparing their respective activation barriers. nih.govnih.gov

Furthermore, the influence of substituents on the aromatic ring on the reaction barrier can be systematically studied. For the 4-methoxy group, its electron-donating nature would be expected to influence the stability of intermediates and transition states, which can be quantified through these computational models.

Table 4: Illustrative DFT Results for a Proposed Decomposition Pathway

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactant | 0.0 | This compound |

| Transition State 1 | +25.5 | N-S bond cleavage transition state |

| Intermediate | +5.2 | Aryldiazonium and sulfite (B76179) ion pair |

| Transition State 2 | +15.0 | N₂ extrusion transition state |

| Products | -10.8 | 4-methoxyphenyl (B3050149) cation + N₂ + sodium sulfite |

Quantitative Structure-Activity Relationships (QSAR) for Related Diazosulfonate Analogues in Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with a specific activity, such as chemical reactivity. nih.govijpsr.com For a series of diazosulfonate analogues with different substituents on the phenyl ring, a QSAR model could be developed to predict their reactivity in a particular transformation (e.g., rate of decomposition or coupling efficiency).

The first step in building a QSAR model is to calculate a set of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecule's structure and properties. researchgate.net They can be classified as:

Electronic: Hammett constants (σ), dipole moment, HOMO/LUMO energies.

Steric: Molar refractivity, van der Waals volume.

Hydrophobic: LogP (octanol-water partition coefficient).

Topological: Connectivity indices.

Once the descriptors are calculated, a mathematical model (often using multiple linear regression or machine learning algorithms) is created to find the best correlation between a selection of descriptors and the observed reactivity. researchgate.netscholarsresearchlibrary.com The resulting equation can then be used to predict the reactivity of new, unsynthesized diazosulfonate analogues, guiding the design of compounds with desired properties. mdpi.com

Table 5: Example of a QSAR Model for Diazosulfonate Reactivity

| Descriptor | Coefficient | p-value | Interpretation |

|---|---|---|---|

| Hammett Constant (σp) | +2.5 | <0.01 | Electron-withdrawing groups increase reactivity |

| LUMO Energy | -1.8 | <0.05 | Lower LUMO energy correlates with higher reactivity |

| LogP | +0.4 | >0.05 | Hydrophobicity is not a significant predictor |

| Model Equation | log(k) = 2.5(σp) - 1.8(ELUMO) + C |

||

| Statistics | R² = 0.92, Q² = 0.85 |

Good predictive power |

Analytical Chemistry Method Development for Sodium 4 Methoxyphenyldiazosulfonate

Chromatographic Methodologies for Separation and Quantification of Sodium 4-methoxyphenyldiazosulfonate (e.g., HPLC, GC-MS)

Currently, there are no specific, published High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) methods dedicated to the separation and quantification of this compound. However, methodologies for structurally similar compounds can provide a theoretical framework for potential method development.

For instance, HPLC methods have been developed for other sulfonated aromatic compounds. A typical approach would likely involve reversed-phase chromatography. The selection of the stationary phase, mobile phase composition, and detector would be critical.

Table 1: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Suggested Condition | Rationale |

| Column | C18 (Octadecylsilyl) | Common for retaining nonpolar to moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., phosphate (B84403) or acetate) | To control pH and ensure good peak shape for the ionic sulfonate group. |

| Detection | UV/Vis Detector (around 280 nm) | The methoxyphenyl group is expected to have strong UV absorbance. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

GC-MS analysis of this compound would be challenging due to the compound's ionic nature and low volatility. Direct analysis would likely require a derivatization step to convert the salt into a more volatile and thermally stable form.

Electrochemical Sensor Development for Diazosulfonate Detection

The development of electrochemical sensors specifically for this compound has not been reported. However, the broader field of aryldiazonium salt chemistry is significant in the fabrication of electrochemical sensors. Aryldiazonium salts are used to modify electrode surfaces, which can then be utilized for the detection of various analytes.

The electrochemical properties of the diazo group in diazosulfonates could theoretically be exploited for direct detection. Techniques such as cyclic voltammetry or differential pulse voltammetry could be investigated to determine the electrochemical signature of this compound. The development of a selective sensor would likely involve the use of chemically modified electrodes to enhance sensitivity and selectivity towards the target analyte.

Advanced Spectrophotometric and Fluorometric Techniques for Trace Analysis of this compound

Specific advanced spectrophotometric or fluorometric methods for the trace analysis of this compound are not described in the literature. General spectrophotometric methods for sulfonamides often rely on diazotization and coupling reactions to form colored azo dyes that can be quantified. researchgate.netorientjchem.org A similar approach could potentially be adapted for diazosulfonates, although the existing diazo group in the target molecule would necessitate a different chemical strategy.

The inherent chromophore of the 4-methoxyphenyl (B3050149) group allows for direct UV-Vis spectrophotometric detection, though this would offer limited selectivity in complex matrices. Fluorometric methods would require the compound to be either naturally fluorescent or to be derivatized with a fluorescent tag, possibilities that have not been explored for this specific compound.

Development of Robust and Validated Analytical Procedures for Research Purposes

The development of a robust and validated analytical procedure is a critical step in the research and application of any chemical compound. Such a process involves demonstrating that the analytical method is suitable for its intended purpose. The key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Given the absence of published methods for this compound, a comprehensive validation study would be required for any newly developed analytical procedure. This would involve a rigorous experimental design to establish the performance characteristics of the method.

Table 2: Key Parameters for Analytical Method Validation

| Validation Parameter | Description |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

Sample Preparation and Derivatization Strategies for Diazosulfonate Analysis

Effective sample preparation is crucial for accurate and reliable analysis, especially from complex matrices. For this compound, sample preparation strategies would depend on the nature of the sample matrix. Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and filtration.

Derivatization can be employed to improve the analytical properties of a compound. nih.gov For GC-MS analysis, a derivatization step to increase volatility and thermal stability would be essential. nih.gov For HPLC, derivatization could be used to enhance detectability, for example, by attaching a chromophore or fluorophore to the molecule. nih.gov Azo coupling reactions are a common derivatization strategy for aromatic compounds, which could potentially be adapted for the analysis of diazosulfonates.

Synthetic Applications and Functional Material Development Utilizing Sodium 4 Methoxyphenyldiazosulfonate

Sodium 4-methoxyphenyldiazosulfonate as a Building Block in Organic Synthesis

This compound serves as a valuable building block in organic synthesis, primarily through reactions involving its diazonium functionality. The diazo group can act as a source of the 4-methoxyphenyl (B3050149) moiety or participate in coupling reactions to form larger, more complex molecules.

One of the most prominent applications of aryldiazonium salts is in azo coupling reactions. In these reactions, the diazonium ion acts as an electrophile and attacks electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds. These products are often highly colored and are widely used as dyes and pigments. The presence of the electron-donating methoxy (B1213986) group on the phenyl ring of this compound can influence the color of the resulting azo dye.

The general scheme for an azo coupling reaction is as follows:

Ar-N₂⁺ + Ar'-H → Ar-N=N-Ar' + H⁺

Where Ar is the 4-methoxyphenyl group from this compound and Ar'-H is an activated aromatic compound.

| Coupling Partner | Resulting Azo Compound Class | Potential Color |

|---|---|---|

| Phenol | Hydroxyazo Dye | Yellow-Orange |

| Aniline | Aminoazo Dye | Orange-Red |

| N,N-Dimethylaniline | Aminoazo Dye | Red |

| β-Naphthol | Naphthol Azo Dye | Red-Violet |

Furthermore, the diazonium group can be replaced by a variety of other functional groups through Sandmeyer-type reactions, although the sulfonate group might influence the reaction conditions and outcomes. This allows for the introduction of halogens, cyano groups, and other functionalities onto the 4-methoxyphenyl ring.

Its Role in the Synthesis of Heterocyclic Compounds

While direct examples of the use of this compound in the synthesis of heterocyclic compounds are not extensively documented, the reactivity of diazonium salts suggests several potential pathways for the construction of heterocyclic rings.

For instance, aryldiazonium salts are known to react with active methylene (B1212753) compounds in Japp-Klingemann reactions to yield hydrazones, which can then be cyclized to form various heterocycles such as indoles and pyrazolones. The 4-methoxyphenyl group from the diazosulfonate could be incorporated into the final heterocyclic structure.

Additionally, diazonium salts can undergo reactions with various nucleophiles to form precursors for heterocyclic synthesis. For example, reaction with sodium azide (B81097) could yield an aryl azide, a key precursor for the synthesis of triazoles. Similarly, reaction with thiourea (B124793) or its derivatives could lead to the formation of thiadiazole precursors.

| Intermediate | Reactant | Resulting Heterocycle |

|---|---|---|

| 4-Methoxyphenylhydrazone | β-Ketoester | Pyrazole |

| 4-Methoxyphenyl azide | Alkyne | Triazole |

| 4-Methoxyphenylhydrazine | 1,3-Dicarbonyl compound | Indazole |

| - | α,β-Unsaturated ketone | Pyridazinone |

Applications in Polymer Chemistry and Material Science

The sulfonate group in this compound imparts water solubility and polyelectrolyte character, making it an interesting candidate for applications in polymer chemistry and material science. While specific applications of this particular compound are not widely reported, analogous sulfonated aromatic compounds have been utilized in several areas.

One potential application is in the synthesis of ion-exchange resins. The sulfonate group can act as the ion-exchange site. By incorporating the 4-methoxyphenyldiazosulfonate moiety into a polymer backbone, either as a monomer or through post-polymerization modification, materials with cation-exchange properties could be developed.

Furthermore, the diazonium functionality can be used for the surface modification of polymers. The in-situ generation of aryl radicals from diazonium salts allows for the covalent grafting of the 4-methoxyphenylsulfonate group onto various polymer surfaces, thereby altering their surface properties such as wettability, adhesion, and biocompatibility.

The compound could also potentially act as a photoinitiator or a component in photosensitive polymer systems. The diazo group can undergo photolytic cleavage to generate radicals, which can initiate polymerization. The presence of the chromophoric 4-methoxyphenyl group could influence the light absorption properties of such a system.

Development of Novel Reagents and Catalysts Derived from this compound

The structure of this compound offers possibilities for its use as a precursor in the development of novel reagents and catalysts.

The combination of an aromatic ring, a diazo group, and a sulfonate group could be exploited to design phase-transfer catalysts. The sulfonate group can provide hydrophilicity, while the aromatic part can be functionalized to tune the lipophilicity, potentially leading to catalysts with specific interfacial properties.

Moreover, the diazonium group can be replaced by other functionalities that can act as ligands for metal catalysts. For example, conversion of the diazo group to a phosphine (B1218219) or a nitrogen-based ligand could allow for the synthesis of organometallic complexes. The water-soluble nature imparted by the sulfonate group could lead to the development of aqueous-phase catalysts, which are of interest for green chemistry applications.

Strategies for Derivatization and Functionalization of this compound

The chemical structure of this compound presents multiple sites for derivatization and functionalization, allowing for the tailoring of its properties for specific applications.

Reactions at the Diazo Group:

Azo Coupling: As discussed, this is a primary reaction for synthesizing a wide range of azo compounds.

Reduction: The diazo group can be reduced to a hydrazine (B178648) functionality (4-methoxyphenylhydrazine-x-sulfonate), which is a valuable reagent in organic synthesis, for example, in the Fischer indole (B1671886) synthesis.

Nucleophilic Substitution (Sandmeyer-type reactions): Replacement of the -N₂⁺SO₃⁻ group with various nucleophiles such as halides, cyanide, hydroxyl, and others.

Reactions involving the Aromatic Ring:

Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-directing group. Further substitution on the aromatic ring can be achieved, although the positions are influenced by both the methoxy and the diazosulfonate groups.

Reactions of the Sulfonate Group:

Conversion to Sulfonyl Halides: The sodium sulfonate can be converted to the corresponding sulfonyl chloride, a more reactive intermediate.

Synthesis of Sulfonamides and Sulfonate Esters: The sulfonyl chloride can then be reacted with amines or alcohols to produce sulfonamides and sulfonate esters, respectively, leading to a diverse library of compounds with potential biological or material applications.

| Reactive Site | Reaction Type | Potential Products |

|---|---|---|

| Diazo Group | Azo Coupling | Azo Dyes |

| Diazo Group | Reduction | Hydrazine derivatives |

| Diazo Group | Nucleophilic Substitution | Halogenated, cyanated, or hydroxylated aromatics |

| Aromatic Ring | Electrophilic Substitution | Further substituted aromatic compounds |

| Sulfonate Group | Conversion to Sulfonyl Chloride | 4-Methoxyphenyldiazosulfonyl chloride |

| Sulfonyl Chloride | Reaction with Amines/Alcohols | Sulfonamides/Sulfonate Esters |

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing Sodium 4-methoxyphenyldiazosulfonate with high purity?

- Methodological Answer : Synthesis requires precise control of diazotization and sulfonation conditions. For example, refluxing intermediates in aqueous sodium hydroxide (e.g., 8% solution) under controlled pH (~5 post-reaction) ensures optimal yield. Use recrystallization with solvents like CHCl₃/petroleum ether (1:2 v/v) to purify the product . Monitor reaction progress via TLC or HPLC, and characterize purity via melting point analysis and NMR spectroscopy .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- FT-IR : Confirm sulfonate (S-O) stretches at ~1180–1120 cm⁻¹ and diazo (N=N) peaks at ~1450–1400 cm⁻¹.

- ¹H/¹³C NMR : Verify methoxy (-OCH₃) protons at δ ~3.8 ppm and aromatic proton environments.

- Mass Spectrometry (MS) : Ensure molecular ion peaks align with theoretical mass (e.g., ESI-MS in negative ion mode) .

Advanced Research Questions

Q. How can experimental design address conflicting data on this compound’s stability under varying pH conditions?

- Methodological Answer : Conduct a factorial design experiment:

- Variables : pH (3–9), temperature (25–60°C), and exposure time (0–72 hours).

- Response Metrics : Degradation rate (UV-Vis monitoring at λ_max ~300 nm) and byproduct formation (HPLC-MS).

- Analysis : Use ANOVA to identify significant factors and interaction effects. Cross-validate results with kinetic modeling (e.g., pseudo-first-order decay) .

Q. What strategies resolve discrepancies in reported reactivity of this compound in photochemical applications?

- Methodological Answer :

- Controlled Replication : Standardize light sources (e.g., 365 nm UV lamps) and quantum yield measurements.

- Side-Reaction Analysis : Use scavengers (e.g., TEMPO for radical trapping) to identify competing pathways.

- Comparative Studies : Benchmark against structurally analogous diazosulfonates (e.g., sodium phenyldiazosulfonate) to isolate electronic effects of the methoxy group .

Q. How can mechanistic studies elucidate the role of this compound in radical-initiated polymerization?

- Methodological Answer :

- EPR Spectroscopy : Detect transient radical species (e.g., aryl radicals) during photolysis.

- Kinetic Profiling : Track monomer conversion (e.g., via ¹H NMR) under varying initiator concentrations.

- Computational Modeling : Use DFT to calculate bond dissociation energies (BDEs) of the diazosulfonate group to predict initiation efficiency .

Methodological & Reproducibility Challenges

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Standardize Protocols : Document exact molar ratios, stirring rates, and cooling gradients.

- Quality Control : Implement in-process checks (e.g., inline pH monitoring during neutralization).

- Interlab Validation : Share samples with independent labs for cross-verification of purity and reactivity .

Q. What are best practices for designing toxicity assays for this compound?

- Methodological Answer :

- In Vitro Models : Use HepG2 cells for hepatic toxicity screening (MTT assay) at 24–72-hour exposures.

- Ecotoxicology : Test acute toxicity in Daphnia magna (LC50 over 48 hours) per OECD guidelines.

- Data Reporting : Include positive controls (e.g., sodium arsenite) and solvent-only baselines to isolate compound effects .

Data Analysis & Presentation

Q. How should large datasets from stability studies be analyzed and presented?

- Methodological Answer :

- Raw Data Management : Archive full datasets (e.g., time-dependent degradation curves) in supplementary materials.

- Statistical Tools : Apply principal component analysis (PCA) to identify clustering of degradation pathways.

- Visualization : Use Arrhenius plots for temperature-dependent stability and 3D surface plots for multifactorial interactions .

Q. What criteria determine the exclusion of outliers in spectroscopic data for this compound?

- Methodological Answer :

- Grubbs’ Test : Statistically identify outliers (α = 0.05) in replicate measurements.

- Instrument Calibration : Re-run samples if outliers correlate with instrumental drift (e.g., NMR shimming errors).

- Contextual Justification : Exclude data only if technical errors (e.g., sample contamination) are documented .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.